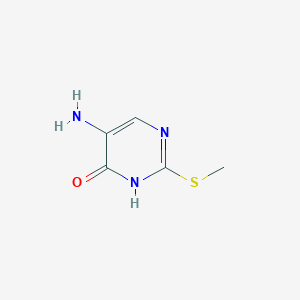
5-Amino-2-(methylthio)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H7N3OS. This compound is part of the pyrimidine family, which is significant in various biochemical processes and pharmaceutical applications. Its structure includes an amino group at the 5-position, a methylthio group at the 2-position, and a keto group at the 4-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of 5-Amino-2-(methylthio)pyrimidin-4(3H)-one involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-2-(methylthio)pyrimidin-4(3H)-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides allows it to be used in research related to DNA and RNA synthesis and repair mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for antiviral, antibacterial, and anticancer properties due to their ability to interfere with essential biological pathways in pathogens and cancer cells.
Industry
Industrially, this compound finds applications in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility in chemical reactions makes it a valuable precursor in various manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-(methylthio)pyrimidine: Lacks the keto group at the 4-position.
2-Methylthio-4(3H)-pyrimidinone: Lacks the amino group at the 5-position.
5-Amino-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.
Uniqueness
5-Amino-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of all three functional groups (amino, methylthio, and keto) on the pyrimidine ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Propriétés
| 6627-25-4 | |
Formule moléculaire |
C5H7N3OS |
Poids moléculaire |
157.20 g/mol |
Nom IUPAC |
5-amino-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,6H2,1H3,(H,7,8,9) |
Clé InChI |
QTTKCUGUBUQSFB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)

![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)

![1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)

![6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B12927382.png)





